Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Overview
Description
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate is a complex organic compound. It contains a pyridyl group, which is a basic aromatic ring with a nitrogen atom, and a chloro group, which is a halogen. It also has an ester functional group, which is often found in fats and oils.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridyl ring, the introduction of the chloro group, and the formation of the ester. The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridyl ring and the ester group would likely be the most significant features of the structure.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyridyl group could participate in electrophilic substitution reactions, while the ester could undergo hydrolysis, among other reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents.Scientific Research Applications
Synthesis of Alpha-Lipoic Acid
Ethyl 6-chloro-3-oxohexanoate, a related compound, is used in the synthesis of (R)-(+)-α-lipoic acid, which is a cofactor in biochemical decarboxylation of α-keto acids. This process involves the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast (Gopalan & Jacobs, 1990).Herbicidal Properties
Ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, a compound structurally similar to Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate, demonstrates selective postemergent herbicidal properties. Its synthesis and herbicidal efficacy are compared with known herbicides (Bauer et al., 1990).Pharmacological Applications
Various ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including those with pyridyl groups, have been synthesized and tested for pharmacological activities such as positive inotropic, antiinflammatory, analgesic, and hypotensive effects (Mosti et al., 1994).Chemical Synthesis and Drug Development
Ethyl 6-chloro-5-cyano-2-methylnicotinate, a related compound, has been used in the development of AZD1283, a P2Y12 receptor antagonist. This compound was synthesized for supporting preclinical and clinical studies (Andersen et al., 2013).Synthesis of Biotin
A related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, was used in a novel synthesis of biotin (vitamin H). This involved regioselective chlorination and synthesis of key compounds in biotin production (Zav’yalov et al., 2006).
Safety And Hazards
As with any chemical compound, handling Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
Future research on this compound could involve exploring its potential uses, investigating its properties in more detail, or developing more efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed.
properties
IUPAC Name |
ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-12(17)8-4-3-7-11(16)10-6-5-9-15-13(10)14/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHICZTWHFSTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641796 | |
Record name | Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate | |
CAS RN |
890100-57-9 | |
Record name | Ethyl 2-chloro-ε-oxo-3-pyridinehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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